2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide
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Overview
Description
The compound is a thienopyrimidine derivative. Thienopyrimidines are a class of compounds that contain a pyrimidine ring fused to a thiophene ring. They are known for their diverse biological activities .
Synthesis Analysis
The synthesis of thienopyrimidines generally involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Scientific Research Applications
Chemical Synthesis and Applications in Medicinal Chemistry
The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide, similar in structure to pyrimidine derivatives, is part of a broad class of organic compounds. Pyrimidine and its derivatives are fundamental components of DNA and RNA, making them integral to a wide range of pharmacological activities. This is evident in the extensive applications of pyrimidine in medicinal chemistry, particularly in the design of drugs with anti-inflammatory, antimicrobial, antiviral, antifungal, and antituberculosis properties (Rashid et al., 2021).
Synthesis of Pyrimidine Derivatives
Recent advancements in the synthesis of pyrimidine derivatives have been noteworthy, particularly in the context of anti-inflammatory drugs. A comprehensive approach involving the synthesis and characterization of substituted 1,2,3,4 tetrahydropyrimidine derivatives showcased their significant potential for in-vitro anti-inflammatory activities, further underscoring the importance of pyrimidine derivatives in drug development (Gondkar et al., 2013).
Catalytic Applications
On another front, the pyranopyrimidine core, closely related to the chemical structure , has been identified as a key precursor in the medicinal and pharmaceutical industries. Its broader synthetic applications and bioavailability make it an integral part of many catalytic processes. This is particularly evident in the intensive investigations and development of hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are crucial in developing lead molecules (Parmar et al., 2023).
Optoelectronic Applications
Additionally, the incorporation of pyrimidine derivatives into π-extended conjugated systems is highlighted for its significant value in creating novel optoelectronic materials. The diverse applications of these compounds in photo- and electroluminescence demonstrate their importance in developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova et al., 2018).
Mechanism of Action
Target of Action
The primary targets of the compound “2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide” are currently unknown. The compound’s structure suggests it may interact with a variety of enzymes such as kinases and phosphodiesterases
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other thieno[3,2-d]pyrimidin compounds, it may inhibit its target enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
If the compound does inhibit kinases and phosphodiesterases as suggested, it could impact a wide range of cellular processes, including cell growth, apoptosis, and immune response .
Result of Action
Given its potential inhibitory effects on kinases and phosphodiesterases, it could alter cellular signaling and potentially have therapeutic effects for a variety of diseases .
Properties
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c27-20(24-13-7-10-17-8-3-1-4-9-17)14-26-16-25-21-19(15-29-22(21)23(26)28)18-11-5-2-6-12-18/h1-6,8-9,11-12,15-16H,7,10,13-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMSCCWFLWLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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